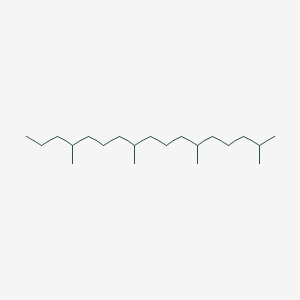![molecular formula C19H14O2 B098709 12-Hydroxy-12-methylbenzo[a]anthracen-7-one CAS No. 17513-39-2](/img/structure/B98709.png)
12-Hydroxy-12-methylbenzo[a]anthracen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Hydroxy-12-methylbenzo[a]anthracen-7-one (HMBA) is a synthetic compound that belongs to the family of benzo[a]anthracene derivatives. HMBA has gained significant attention in scientific research due to its potential applications in cancer treatment, gene expression regulation, and stem cell differentiation.
Aplicaciones Científicas De Investigación
12-Hydroxy-12-methylbenzo[a]anthracen-7-one has been extensively studied for its potential applications in cancer treatment. It has been found to induce differentiation and apoptosis in a variety of cancer cell lines, including leukemia, breast, and prostate cancer cells. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
In addition to cancer treatment, 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has been studied for its role in gene expression regulation. It has been found to activate the expression of genes involved in cell differentiation, immune response, and cell cycle regulation. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has also been shown to modulate the activity of transcription factors, such as NF-κB and AP-1, which play important roles in gene expression regulation.
12-Hydroxy-12-methylbenzo[a]anthracen-7-one has also been studied for its potential applications in stem cell differentiation. It has been found to induce differentiation of hematopoietic stem cells into erythroid and megakaryocytic lineages. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has also been shown to enhance the differentiation of mesenchymal stem cells into osteoblasts and adipocytes.
Mecanismo De Acción
The mechanism of action of 12-Hydroxy-12-methylbenzo[a]anthracen-7-one is not fully understood, but it is thought to involve the modulation of gene expression and the activation of signaling pathways involved in cell differentiation and apoptosis. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has been shown to activate the expression of genes involved in cell differentiation, such as globin genes in erythroid cells and osteoblast-specific genes in mesenchymal stem cells. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has also been shown to activate the JNK and p38 MAPK signaling pathways, which play important roles in cell differentiation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
12-Hydroxy-12-methylbenzo[a]anthracen-7-one has been shown to have a variety of biochemical and physiological effects. It has been found to induce differentiation and apoptosis in cancer cells, activate the expression of genes involved in cell differentiation and immune response, and modulate the activity of transcription factors involved in gene expression regulation. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has also been shown to enhance the differentiation of stem cells into specific lineages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
12-Hydroxy-12-methylbenzo[a]anthracen-7-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be controlled. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has been extensively studied, and its mechanism of action is well understood. However, 12-Hydroxy-12-methylbenzo[a]anthracen-7-one also has some limitations. Its solubility in water is limited, which can make it difficult to use in certain experiments. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one can also be toxic at high concentrations, which can limit its use in certain cell lines.
Direcciones Futuras
There are several future directions for research on 12-Hydroxy-12-methylbenzo[a]anthracen-7-one. One area of research is the development of more efficient synthesis methods for 12-Hydroxy-12-methylbenzo[a]anthracen-7-one. Another area of research is the development of 12-Hydroxy-12-methylbenzo[a]anthracen-7-one analogs with improved solubility and lower toxicity. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one could also be further studied for its potential applications in stem cell differentiation and tissue engineering. Additionally, the mechanism of action of 12-Hydroxy-12-methylbenzo[a]anthracen-7-one could be further elucidated to better understand its role in gene expression regulation and cell differentiation.
Métodos De Síntesis
12-Hydroxy-12-methylbenzo[a]anthracen-7-one can be synthesized through a multistep process involving the oxidation of 12-methylbenzo[a]anthracene to yield 12-methylbenzo[a]anthracene-7,12-dione, which is then reduced to 12-Hydroxy-12-methylbenzo[a]anthracen-7-one using sodium borohydride. The yield of 12-Hydroxy-12-methylbenzo[a]anthracen-7-one varies depending on the reaction conditions and the purity of the starting material.
Propiedades
Número CAS |
17513-39-2 |
|---|---|
Nombre del producto |
12-Hydroxy-12-methylbenzo[a]anthracen-7-one |
Fórmula molecular |
C19H14O2 |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
12-hydroxy-12-methylbenzo[a]anthracen-7-one |
InChI |
InChI=1S/C19H14O2/c1-19(21)16-9-5-4-8-14(16)18(20)15-11-10-12-6-2-3-7-13(12)17(15)19/h2-11,21H,1H3 |
Clave InChI |
MQEFUMUDBDZXHE-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4C=C3)O |
SMILES canónico |
CC1(C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4C=C3)O |
Sinónimos |
12-Hydroxy-12-methylbenz[a]anthracen-7(12H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



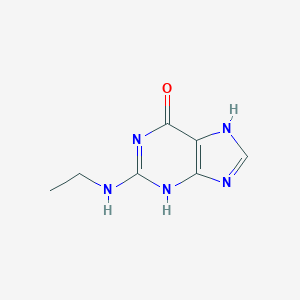
![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)


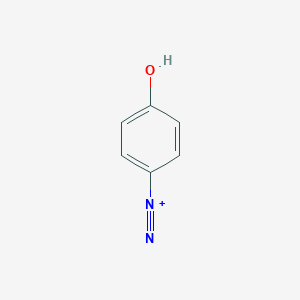
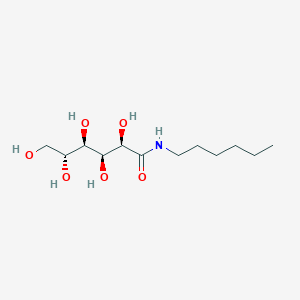

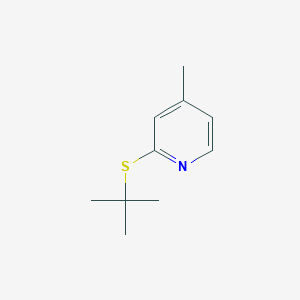
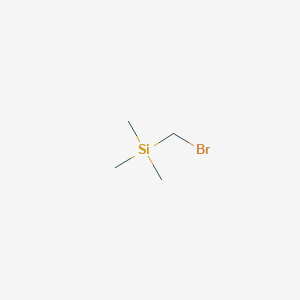
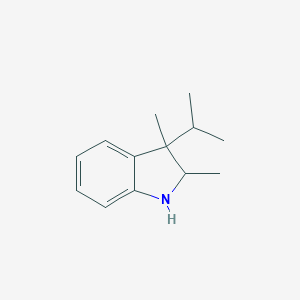
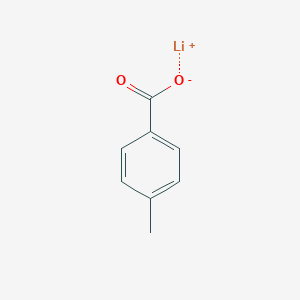
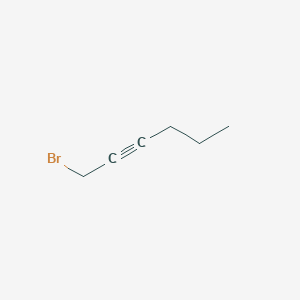
![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)
